Hdac-IN-51 is a compound belonging to the class of histone deacetylase inhibitors, which play a significant role in the regulation of gene expression by modifying the acetylation status of histones. These inhibitors are important therapeutic agents in the treatment of various diseases, particularly cancers, as they can induce cell cycle arrest and apoptosis in cancer cells. The compound is classified under benzamide derivatives, which are known for their potent inhibitory effects on histone deacetylases.
Hdac-IN-51 is derived from a series of benzamide-based compounds designed specifically to inhibit histone deacetylases. The classification of this compound falls under the broader category of histone deacetylase inhibitors, which includes various structural types such as hydroxamic acids, cyclic peptides, and short-chain fatty acids. The specific activity of Hdac-IN-51 is primarily targeted towards specific isoforms of histone deacetylases, making it a candidate for selective therapeutic applications.
The synthesis of Hdac-IN-51 involves several key steps that can be categorized into distinct phases:
Hdac-IN-51 features a specific molecular structure characterized by a benzamide core. The structural formula typically includes:
Detailed spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of Hdac-IN-51. For instance, may represent its empirical formula, with specific peaks observed in NMR indicating the presence of aromatic protons and carbonyl functionalities .
Hdac-IN-51 participates in several chemical reactions that underline its mechanism as an inhibitor:
The mechanism through which Hdac-IN-51 exerts its biological effects involves several steps:
Hdac-IN-51 exhibits several notable physical and chemical properties:
These properties are critical for developing formulations suitable for pharmaceutical applications .
Hdac-IN-51 has significant potential applications in scientific research and clinical settings:
HDAC-IN-51 is a synthetic small-molecule inhibitor designed for targeted disruption of zinc-dependent histone deacetylase (HDAC) isoforms. Its selectivity profile stems from structural optimizations exploiting subtle differences in catalytic pockets across HDAC classes.
HDAC-IN-51 exhibits a distinct inhibitory hierarchy:
This profile contrasts with pan-inhibitors like SAHA (Vorinostat), which broadly target Class I/II HDACs with near-equal potency. The selectivity arises from HDAC-IN-51’s preferential recognition of HDAC10’s unique L1-loop structure and Class I’s narrower substrate channels [6] [8].
Table 1: HDAC-IN-51 Inhibition Profile vs. Key HDAC Isoforms
HDAC Class | Isoform | IC₅₀ (nM) | Selectivity Fold vs. HDAC11 |
---|---|---|---|
Class I | HDAC1 | 90 | >11 |
Class I | HDAC2 | 110 | >9 |
Class I | HDAC3 | 85 | >12 |
Class I | HDAC8 | 500 | >2 |
Class IIb | HDAC10 | 45 | >22 |
Class IV | HDAC11 | >1,000 | 1 (Reference) |
HDAC-IN-51’s pharmacophore comprises three critical domains:
Molecular dynamics simulations confirm that HDAC11’s expanded L2-loop and Tyr²⁵⁷ residue induce steric hindrance, reducing inhibitor affinity by ~20-fold versus HDAC3 [8] [10].
Table 2: Structural Features Governing HDAC-IN-51 Selectivity
Structural Element | Role in HDAC-IN-51 Selectivity | Isoforms Affected |
---|---|---|
Hydroxamic Acid (ZBG) | Zn²⁺ chelation; conserved across Class I/II HDACs | HDAC1,2,3,10 |
Aromatic Cap Group | Hydrophobic interactions with rim residues (e.g., HDAC10’s Phe³⁰¹) | HDAC10 > HDAC1/2/3 |
C6-Alkylene Linker | Optimal length for HDAC1/2/3’s 11-Å channel; steric clash in HDAC11’s 14-Å cavity | Excludes HDAC11 |
Histidine-Tyrosine Switch | Class IIa HDACs (H976Y) reduce catalytic efficiency; HDAC-IN-51 avoids these lower-activity forms | Spares HDAC4/5/7/9 |
HDAC-IN-51 induces hyperacetylation of histone H3 at Lys²⁷ (H3K27ac) and H4 at Lys¹⁶ (H4K16ac), marks associated with open chromatin. In cancer cell lines:
Notably, only 5–10% of protein-coding genes show expression changes, underscoring HDAC-IN-51’s selectivity versus global transcriptional activators [6].
Beyond histones, HDAC-IN-51 modulates acetylation of >50 non-histone targets, including:
Mass spectrometry studies identified 360+ acetylation sites upregulated by HDAC-IN-51, predominantly on nuclear proteins involved in DNA repair and cell cycle control [6] [10].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7